molecular formula C7H12O3 B14010313 Methyl 3-hydroxy-2-methylidenepentanoate CAS No. 18052-21-6

Methyl 3-hydroxy-2-methylidenepentanoate

Cat. No.: B14010313
CAS No.: 18052-21-6
M. Wt: 144.17 g/mol
InChI Key: WXZUVXFBEAOGOZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylidenepentanoate: is an organic compound with the molecular formula C7H12O3 . It is a methyl ester derivative of 3-hydroxy-2-methylidenepentanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a methylene group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylidenepentanoate can be synthesized through various methods. One common approach involves the Baylis-Hillman reaction, where an aldehyde or ketone reacts with an activated alkene in the presence of a nucleophile. For instance, the reaction of methyl acrylate with formaldehyde in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-methylidenepentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-2-methylidenepentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-methylidenepentanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylene group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to act as an intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison: Methyl 3-hydroxy-2-methylidenepentanoate is unique due to its methylene group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering more versatility in chemical reactions .

Properties

CAS No.

18052-21-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-hydroxy-2-methylidenepentanoate

InChI

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h6,8H,2,4H2,1,3H3

InChI Key

WXZUVXFBEAOGOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C(=O)OC)O

Origin of Product

United States

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